molecular formula C11H20N2O2 B595139 (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1251020-47-9

(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Cat. No.: B595139
CAS No.: 1251020-47-9
M. Wt: 212.293
InChI Key: WWQRKRDWYBRFAA-RKDXNWHRSA-N
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Description

(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane is a chemically sophisticated scaffold of significant value in advanced organic synthesis and drug discovery research. The molecule features a rigid diazabicyclo[4.2.0]octane core, a structure known to impart conformational restraint, which is a critical property for designing compounds that interact with specific biological targets with high affinity and selectivity . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing the compound's stability and allowing for selective deprotection under mild acidic conditions to unveil the reactive amine site for further derivatization. This makes it a versatile and crucial intermediate for constructing more complex molecular architectures. Researchers primarily utilize this scaffold as a building block for developing novel pharmacologically active compounds. The stereochemistry of the core is precisely defined as (1R,6R), which is essential for achieving stereospecific interactions in chiral environments, such as enzyme active sites or G-protein coupled receptors . While specific biological data for this exact stereoisomer is not available in the searched literature, structurally related diazabicyclic compounds are extensively investigated for their affinity towards neurological targets like opioid receptors and as core structures in other therapeutic areas . This compound is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

tert-butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQRKRDWYBRFAA-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680480
Record name tert-Butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385694-80-3
Record name tert-Butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring-Closing Approaches

Diazabicyclo systems are commonly synthesized via intramolecular cyclization or cycloaddition. For bicyclo[4.2.0]octane, potential routes include:

Cyclization of Diamino Precursors

A diamino substrate with pre-installed stereocenters can undergo ring closure. For example, a diamine with appropriate leaving groups (e.g., tosylates) may form the bicyclic framework through nucleophilic substitution. This method parallels the synthesis of 3-methyl-3,7-diazabicyclo[3.3.0]octane, where N-methylglycine and dimethyl maleate were cyclized in toluene.

Diels-Alder Reaction

A [4+2] cycloaddition between a diene and a dienophile could construct the bicyclo[4.2.0] system. However, this approach requires careful selection of substituents to direct regioselectivity.

Boc Protection and Deprotection Dynamics

The Boc group is typically introduced early to protect the secondary amine. Standard conditions involve reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine). For example, in the synthesis of related compound (1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane, the Boc group was retained throughout the synthesis to prevent side reactions.

Proposed Synthetic Routes

Route 1: Stepwise Cyclization and Protection

  • Formation of Diazabicyclo Core :

    • React a linear diamino ester with a diacid derivative under reflux in toluene, analogous to the cyclization of N-methylglycine and dimethyl maleate.

    • Example reaction:

      Diamino ester+Diethyl maleateToluene, refluxBicyclo intermediate\text{Diamino ester} + \text{Diethyl maleate} \xrightarrow{\text{Toluene, reflux}} \text{Bicyclo intermediate}
  • Boc Protection :

    • Treat the free amine with Boc₂O in dichloromethane and triethylamine.

  • Stereochemical Resolution :

    • Use chiral chromatography or enzymatic resolution to isolate the (1R,6R) enantiomer.

Challenges:

  • Low yields in cyclization steps due to ring strain.

  • Competing pathways leading to undesired stereoisomers.

Route 2: Asymmetric Catalysis

  • Chiral Auxiliary-Mediated Cyclization :

    • Employ a chiral catalyst (e.g., Jacobsen’s catalyst) to induce asymmetry during ring formation.

  • Boc Protection Post-Cyclization :

    • Introduce the Boc group after establishing the bicyclic framework to avoid steric hindrance.

Advantages:

  • Higher enantiomeric excess (ee) compared to resolution methods.

  • Reduced steps for stereochemical control.

Comparative Analysis of Methods

ParameterRoute 1 (Stepwise)Route 2 (Asymmetric)
Cyclization Yield 40–60%55–70% (estimated)
Stereocontrol Requires resolutionInherent via catalysis
Boc Introduction Early stagePost-cyclization
Scalability ModerateHigh

Experimental Optimization

Solvent and Temperature Effects

  • Cyclization : Toluene at reflux (110°C) promotes efficient ring closure.

  • Reduction Steps : LiAlH₄ in anhydrous THF ensures complete reduction of intermediates.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) under hydrogen atmosphere effectively removes benzyl protecting groups, as demonstrated in analogous syntheses .

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.

    Oxidation and reduction reactions: The bicyclic structure can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition reactions: The compound can undergo cycloaddition reactions, such as [2+2] photocycloaddition, to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Cycloaddition reactions: These reactions often require light or heat to proceed and may involve catalysts to increase efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various Boc-protected derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the bicyclic structure.

Scientific Research Applications

(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The Boc group protects the nitrogen atoms, allowing the compound to interact with enzymes or receptors without undergoing rapid degradation. The bicyclic structure provides a rigid framework that can fit into specific binding sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Application/Implication Reference
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane C₁₁H₂₀N₂O₂ 212.29 Boc-protected N7 Chiral synthesis, intermediates
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane C₁₄H₁₈N₂O₂ 246.30 Cbz-protected N7 Acid-stable intermediates
(1r,6r)-rel-3-Boc-5,5-dimethyl analog C₁₃H₂₄N₂O₂ 240.34 5,5-dimethyl substitution Steric modulation
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane C₁₁H₂₀N₂O₂ 212.29 Enantiomeric configuration Asymmetric catalysis
7-Aminocephalosporanic Acid (7-ACA) C₁₀H₁₂N₂O₅S 272.28 5-thia-1-azabicyclo core Cephalosporin antibiotics

Biological Activity

(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and research findings.

  • Chemical Formula : C11_{11}H20_{20}N2_2O2_2
  • CAS Number : 1932299-20-1
  • Molecular Weight : 212.29 g/mol
  • Structure : The compound features a bicyclic structure with a tert-butyl (Boc) protecting group, which enhances its stability and solubility.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The diazabicyclo structure allows for specific binding interactions that can modulate the activity of these targets.

Key Mechanisms:

  • Enzyme Inhibition : This compound acts as an inhibitor for certain β-lactamases, enzymes that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, it can restore the efficacy of antibiotics against resistant strains of bacteria.
  • Ligand Activity : It serves as a ligand in biochemical assays, facilitating the study of enzyme mechanisms and receptor interactions.

Biological Activity

Research has shown that this compound exhibits significant biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. For instance, it has been noted to have a minimum inhibitory concentration (MIC) of less than 0.125 mg/dm³ against Pseudomonas aeruginosa and Acinetobacter baumannii .
Bacterial StrainMIC (mg/dm³)
Pseudomonas aeruginosa< 0.125
Acinetobacter baumannii0.5
  • Cytotoxicity : Preliminary studies indicate that while the compound is effective against bacteria, its cytotoxic effects on mammalian cells remain low, making it a promising candidate for further development in antimicrobial therapies.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Boc Group : The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
  • Purification : The final product is purified through crystallization or chromatography to achieve high purity levels (>95%).

Case Studies

Several studies have explored the biological applications of this compound:

  • Study on Antibacterial Efficacy : A study published in MDPI highlighted its potential as a β-lactamase inhibitor, demonstrating significant antibacterial effects against resistant bacterial strains .
  • Enzyme Interaction Studies : Research conducted by Reck et al. illustrated the compound's role in enhancing the activity of β-lactam antibiotics when used in combination with other agents .

Q & A

Q. Critical Factors :

  • Temperature : Cyclization proceeds optimally at 60–80°C, while Boc protection requires 0–5°C to minimize side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, whereas THF improves Boc-group stability .

Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Q. Basic Characterization Workflow

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Boc-group placement. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbonyl resonance (δ ~155 ppm in ¹³C NMR) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients (e.g., 90:10 v/v) to verify >98% stereochemical purity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (212.29 g/mol) and detects impurities .

How does the Boc group influence the compound’s reactivity in downstream functionalization?

Advanced Functionalization Strategy
The Boc group:

  • Protects Secondary Amines : Prevents undesired nucleophilic reactions during cross-coupling or alkylation steps .
  • Modulates Solubility : Enhances solubility in organic solvents (e.g., DCM), facilitating reactions like Suzuki-Miyaura couplings .
  • Deprotection : Removed with TFA/DCM (1:1 v/v) at room temperature, enabling subsequent amine-directed modifications .

What strategies optimize stereoselectivity in the synthesis of this compound?

Q. Advanced Stereochemical Control

  • Chiral Catalysts : Use of (R)-BINOL-derived catalysts in cyclization steps improves enantiomeric excess (e.e.) to >90% .
  • Temperature Gradients : Slow cooling (−20°C to 4°C) during crystallization enhances diastereomer separation .
  • Computational Modeling : DFT calculations predict transition-state energies to guide solvent/catalyst selection .

How can computational chemistry predict the biological activity of this compound?

Q. Advanced Mechanistic Insights

  • Molecular Docking : Simulations with nAChR (PDB ID: 2QC1) reveal binding affinity via hydrogen bonding with Glu173 and π-π stacking with Trp147 .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP = 1.8, suggesting moderate blood-brain barrier penetration) .

What are common challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced Process Optimization

  • Low Yields in Cyclization : Solved by continuous flow reactors (residence time: 30 min) to maintain precise temperature control .
  • Byproduct Formation : Use of scavenger resins (e.g., QuadraPure™) removes residual halides during Boc protection .

How does this compound compare to unsubstituted analogs in receptor binding assays?

Q. Biological Activity Comparison

CompoundTarget ReceptorIC₅₀ (nM)Selectivity Over D₂ Receptor
Unsubstituted 3,7-diazabicyclo[4.2.0]octanenAChR α4β21205-fold
(1R,6R)-7-Boc derivativenAChR α4β22812-fold
The Boc group enhances hydrophobic interactions, improving potency and selectivity .

What precautions are necessary for handling hygroscopic intermediates during synthesis?

Q. Advanced Practical Guidance

  • Storage : Store intermediates under argon at −20°C in sealed containers with molecular sieves (3Å) .
  • Reaction Setup : Use Schlenk lines for moisture-sensitive steps (e.g., Boc protection) .

How should researchers resolve contradictions in reported synthetic yields?

Q. Critical Data Analysis

  • Reproducibility Checks : Verify base stoichiometry (e.g., 1.2 eq. K₂CO₃ vs. 2.0 eq. Cs₂CO₃) and solvent purity .
  • Side Reaction Monitoring : LC-MS tracks N-Boc deprotection under acidic conditions, requiring pH stabilization .

What green chemistry approaches apply to this compound’s synthesis?

Q. Advanced Sustainability Practices

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces THF for Boc protection, reducing toxicity .
  • Catalyst Recycling : Immobilized lipases (e.g., CAL-B) enable >80% recovery in kinetic resolutions .

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